
Echinophylline C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Echinophylline C involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the use of O-acyl oximes and α-amino ketones in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction . This method allows for the formation of 3-aminopyrroles, which are crucial intermediates in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, followed by purification using techniques such as chromatography and crystallization . The use of genetically engineered microorganisms, such as Escherichia coli , for the production of this compound is also being explored .
Análisis De Reacciones Químicas
Types of Reactions
Echinophylline C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper catalysts , oxidizing agents , and reducing agents . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and intermediates that can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
Echinophylline C has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Echinophylline C involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with protein kinases and transcription factors .
Comparación Con Compuestos Similares
Echinophylline C is structurally similar to other diterpenoid compounds, such as:
6alpha-Hydroxycleroda-3,13-dien-16,15-olid-18-oic acid: (CAS# 771493-42-6)
Clerodermic acid methyl ester: (CAS# 67650-47-9)
15,16-Dihydro-15-methoxy-16-oxohardwickiic acid: (CAS# 115783-35-2)
15-Methoxymkapwanin: (CAS# 1309920-99-7)
Dodovislactone A: (CAS# 1616683-54-5)
Ajugalide D: (CAS# 853247-65-1).
Compared to these compounds, this compound is unique due to its specific molecular structure and biological activities
Propiedades
Fórmula molecular |
C20H29NO3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(5S,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H29NO3/c1-13-7-10-20(3)15(18(23)24)5-4-6-16(20)19(13,2)11-8-14-9-12-21-17(14)22/h5,9,13,16H,4,6-8,10-12H2,1-3H3,(H,21,22)(H,23,24)/t13?,16?,19-,20-/m0/s1 |
Clave InChI |
SMVIBINEORXRIL-FTHPZIJASA-N |
SMILES isomérico |
CC1CC[C@@]2(C([C@@]1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C |
SMILES canónico |
CC1CCC2(C(C1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S,5S,6R)-2-[[(6R,8R,10R,12S,14S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434575.png)
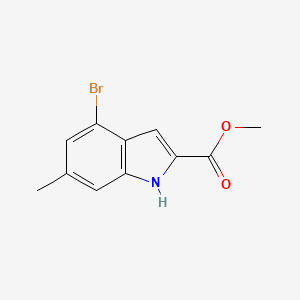

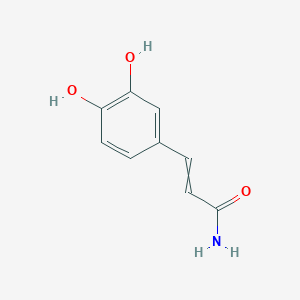
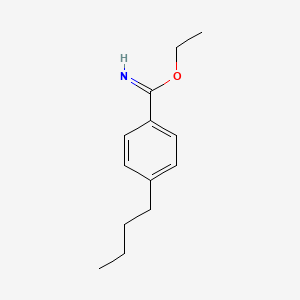
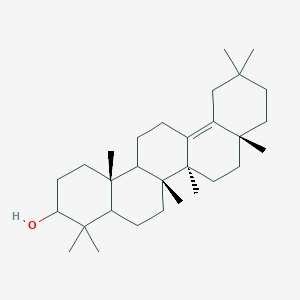
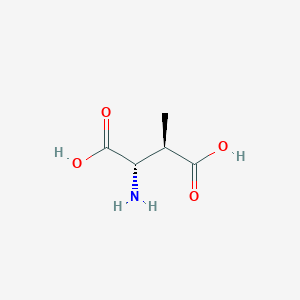
![1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin](/img/structure/B12434604.png)
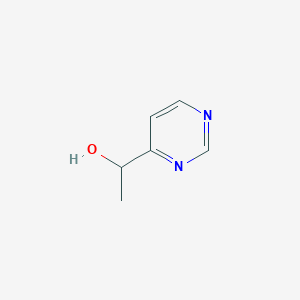

![3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid](/img/structure/B12434623.png)

![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12434658.png)
